3H-Indazol-3-one, 1,2-dihydro-5,7-dimethoxy-
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Overview
Description
3H-Indazol-3-one, 1,2-dihydro-5,7-dimethoxy- is a heterocyclic compound with a molecular formula of C9H10N2O3. This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2-dihydro-3H-indazol-3-ones involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. This intermediate is then used in an aqueous solvent at room temperature to construct the indazol-3-one structure . Another approach involves the N-N bond formation between primary amines and nitrosos, leading to the direct synthesis of 2-substituted indazolones .
Industrial Production Methods
Industrial production methods for 3H-Indazol-3-one, 1,2-dihydro-5,7-dimethoxy- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3H-Indazol-3-one, 1,2-dihydro-5,7-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines. Substitution reactions can result in halogenated or alkylated indazolones.
Scientific Research Applications
3H-Indazol-3-one, 1,2-dihydro-5,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Indazol-3-one, 1,2-dihydro-5,7-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3H-Indazol-3-one, 1,2-dihydro-: This compound shares a similar core structure but lacks the methoxy groups.
5-Chloro-7-methyl-1,2-dihydro-3H-indazol-3-one: This compound has a chloro and methyl group instead of methoxy groups.
Uniqueness
3H-Indazol-3-one, 1,2-dihydro-5,7-dimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5,7-dimethoxy-2,7-dihydroindazol-3-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-5-3-6-8(7(4-5)14-2)10-11-9(6)12/h3-4,7H,1-2H3,(H,11,12) |
InChI Key |
PXYNOMNMJHXUSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C(C=C2C1=NNC2=O)OC |
Origin of Product |
United States |
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